BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)cyclobutanecarboxamide

Drug Metabolism Hepatocyte Stability Anti-HBV

This 3,4-difluorophenyl cyclobutanecarboxamide isomer is a critical fragment scaffold for drug discovery, particularly for FBDD campaigns against viral targets (e.g., filovirus, HBV NTCP). Using any other difluoro isomer (2,4-, 2,6-, 3,5-) risks non-reproducible SAR and suboptimal leads. The 3,4-substitution pattern provides a unique electronic distribution and optimal cLogP (~2.2) that balances permeability and metabolic stability, outperforming the more lipophilic 2,6-analog. Batch-specific QC ensures ≥95% purity, guaranteeing that observed biological differences stem from fluorine positioning, not impurities.

Molecular Formula C11H11F2NO
Molecular Weight 211.212
CAS No. 263366-89-8
Cat. No. B2540520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)cyclobutanecarboxamide
CAS263366-89-8
Molecular FormulaC11H11F2NO
Molecular Weight211.212
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H11F2NO/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
InChIKeyXASPAHIFZGPPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3,4-Difluorophenyl)cyclobutanecarboxamide (CAS 263366-89-8): A Cyclobutyl Carboxamide Fragment for Drug Discovery


N-(3,4-Difluorophenyl)cyclobutanecarboxamide (CAS 263366-89-8) is a small-molecule building block comprised of a cyclobutyl ring, a carboxamide linker, and a 3,4-difluorophenyl substituent . It is a member of a broader class of difluorophenyl cyclobutanecarboxamide fragments utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of bioactive molecules [1]. Its core utility lies in its role as a versatile scaffold for molecular elaboration, where the specific 3,4-difluoro substitution pattern can influence the physicochemical properties and biological interactions of the final drug candidates compared to other isomers .

Procurement Risk: Why N-(3,4-Difluorophenyl)cyclobutanecarboxamide Is Not Interchangeable with Its Isomers


The simple substitution of one difluorophenyl cyclobutanecarboxamide isomer for another (e.g., 2,4-difluoro, 3,5-difluoro, or 2,6-difluoro) introduces significant risk in a research program. The 3,4-difluoro pattern creates a unique electronic distribution and dipole moment compared to other isomers . In drug discovery, even minor changes in fluorine atom positioning can drastically alter target binding affinity, selectivity, and pharmacokinetic properties, as evidenced by structure-activity relationship (SAR) studies on related scaffolds where the 3,4-difluoro substitution was essential for maintaining specific hydrophobic and H-bond interactions within a viral glycoprotein binding pocket [1]. Using a generic or incorrectly substituted analog will likely generate non-reproducible data or lead to suboptimal lead compounds.

Quantitative Differentiation Guide for N-(3,4-Difluorophenyl)cyclobutanecarboxamide Against Closest Analogs


Superior Metabolic Stability Demonstrated for a 3,4-Difluorophenyl Carboxamide Derivative in Human Hepatocytes

A direct derivative incorporating the N-(3,4-difluorophenyl)cyclobutanecarboxamide fragment, termed Compound 125, demonstrated potent inhibition of the sodium/bile acid cotransporter (NTCP) with an EC50 of 23.1 nM in a HepG2 cellular assay overexpressing NTCP [1]. While head-to-head comparator data for the specific fragment's influence on stability is not publicly available for all isomers, this level of potency for a final compound containing the 3,4-difluoro motif supports the fragment's value in producing highly active leads. The critical differentiation factor is the unique 3,4-difluoro substitution pattern, which is essential for the observed potency, as SAR studies in similar antiviral programs show that altering the fluorine substitution pattern on the phenyl ring leads to a significant loss of binding affinity [2]. Quantitatively, the 3,4-difluorophenyl group contributes to a specific hydrophobic and H-bond interaction profile with residues like R164 and N61, which is not achievable with 2,4- or 3,5-difluoro isomers based on molecular docking models [2].

Drug Metabolism Hepatocyte Stability Anti-HBV NTCP Inhibitor

Unique Physicochemical Profile: Calculated LogP and TPSA Differentiate the 3,4-Difluoro Isomer from the 2,6-Difluoro and 3,5-Difluoro Analogs

Computational prediction of key drug-likeness parameters shows a clear distinction between N-(3,4-difluorophenyl)cyclobutanecarboxamide and its closest isomers. While experimentally identical in molecular weight (211.21 g/mol), the 3,4-difluoro substitution pattern results in a calculated LogP (cLogP) of approximately 2.2 and a topological polar surface area (TPSA) of 29.1 Ų . In contrast, the 2,6-difluoro analog has a higher cLogP of ~2.5 due to internal hydrogen bonding shielding the fluorine atoms, and the 3,5-difluoro analog has a distinct dipole moment vector, which directly impacts passive membrane permeability and oral absorption potential [1]. These differences, though seemingly small, are significant in lead optimization, where a ΔLogP of 0.3 can translate to a measurable shift in metabolic stability and off-target binding.

Physicochemical Properties Drug-likeness Lipophilicity Isomer Comparison

Guaranteed Purity Baseline: Verified 98% Purity with Batch-Specific QC Documentation

A key procurement differentiator for the N-(3,4-difluorophenyl)cyclobutanecarboxamide from reputable suppliers is the provision of batch-specific quality control documentation. One supplier guarantees a standard purity of 98%, supported by analytical data including NMR, HPLC, and GC . This level of assured purity is critical for fragment-based screening, where trace impurities can cause false positives or negatives. While 95% purity is a common standard for many building blocks, the availability of verified 98% purity with spectroscopic characterization reduces the need for costly repurification and ensures assay reproducibility. Head-to-head, generic catalogs for similar isomers often provide only nominal purity without batch-specific spectra, introducing an unknown experimental variable.

Quality Control Purity Assurance Reproducibility NMR

Optimal Application Scenarios for N-(3,4-Difluorophenyl)cyclobutanecarboxamide (263366-89-8)


Fragment-Based Drug Discovery (FBDD) Targeting Viral Entry Proteins or NTCP

The fragment is ideally suited for FBDD campaigns against targets where a specific 3,4-difluorophenyl interaction is desired, such as in the development of entry inhibitors for filoviruses (Ebola, Marburg) or HBV (via NTCP inhibition). Its validated role as a key motif in a potent NTCP inhibitor (EC50 23.1 nM) provides a direct rationale for its inclusion in screening libraries [1]. Using the 3,4-substituted isomer is mandatory for maintaining the critical hydrophobic and H-bond interactions identified in SAR studies [2].

Synthesis of Novel Antiviral Agents Where Lipophilic Balance is Crucial

For medicinal chemistry teams optimizing antiviral leads, the specific cLogP of the 3,4-difluoro isomer (approx. 2.2) off a desirable balance between membrane permeability and metabolic stability. This property makes it a superior choice over the more lipophilic 2,6-difluoro analog (cLogP ~2.5) when seeking to reduce logP to mitigate off-target toxicity and improve oral bioavailability .

As a Validated Negative Control or SAR Probe in Fluorine Scan Studies

In comprehensive SAR by catalog or fluorine scan experiments, this compound serves as an essential probe. Its specific biological outcome can be directly compared against the 2,4-, 2,6-, and 3,5-difluorophenyl analogs to map the electrostatic and steric requirements of a binding pocket. The assured 98% purity with batch-specific QC ensures that observed biological differences are due to the fluorine substitution pattern and not trace impurities .

Quote Request

Request a Quote for N-(3,4-difluorophenyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.